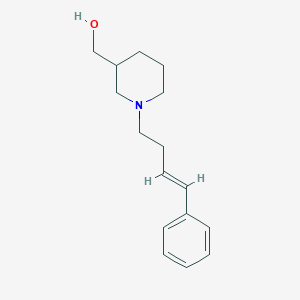

(E)-(1-(4-Phenylbut-3-en-1-yl)piperidin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[1-[(E)-4-phenylbut-3-enyl]piperidin-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c18-14-16-10-6-12-17(13-16)11-5-4-9-15-7-2-1-3-8-15/h1-4,7-9,16,18H,5-6,10-14H2/b9-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMNZYNIRVJKFRN-RUDMXATFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCC=CC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CN(C1)CC/C=C/C2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (E)-(1-(4-Phenylbut-3-en-1-yl)piperidin-3-yl)methanol involves several steps. One common synthetic route includes the reaction of 4-phenylbut-3-en-1-yl chloride with piperidine, followed by reduction to form the desired product . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

(E)-(1-(4-Phenylbut-3-en-1-yl)piperidin-3-yl)methanol undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-(1-(4-Phenylbut-3-en-1-yl)piperidin-3-yl)methanol exhibit anticancer properties by acting as estrogen receptor alpha degraders. These compounds have been investigated for their ability to prevent and treat cancers related to estrogen signaling pathways, such as breast cancer . The mechanism involves modulating receptor activity, which can lead to the inhibition of tumor growth.

Neurological Research

This compound also shows promise in neurological research. Its structural similarity to known neuroactive agents suggests potential applications in treating neurodegenerative diseases or conditions characterized by neurotransmitter imbalances. The interaction with specific receptors in the central nervous system could modulate neurotransmission, providing therapeutic benefits .

Case Study 1: Estrogen Receptor Modulation

In a study published in the Journal of Medicinal Chemistry, a series of compounds were evaluated for their efficacy as estrogen receptor modulators. Among these, derivatives related to this compound demonstrated significant activity in degrading estrogen receptors, leading to reduced proliferation of estrogen-dependent cancer cells .

Case Study 2: Neuroprotective Effects

Another research initiative explored the neuroprotective effects of piperidine derivatives, including this compound. The compound was tested in animal models for its ability to mitigate cognitive decline and neuroinflammation, showing promising results that warrant further investigation into its mechanisms of action .

Mechanism of Action

The mechanism of action of (E)-(1-(4-Phenylbut-3-en-1-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes . The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate various signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

Target Compound :

- Substituents: (E)-4-Phenylbut-3-en-1-yl (conjugated alkene with phenyl group), methanol group.

- Key Features : Hydrochloride salt form enhances solubility; E-alkene geometry reduces steric hindrance compared to Z-isomers.

Analog 1 : [1-(4-Methylbenzyl)-piperidin-3-yl]methanol (CAS: 415722-06-4)

- Substituents : 4-Methylbenzyl group.

- Molecular Formula: C14H21NO; Molecular Weight: 219.32 g/mol.

- Comparison: Smaller aromatic substituent (methylbenzyl vs. phenylbutenyl) reduces lipophilicity (logP likely lower). No safety data available, but absence of hydrochloride salt may limit solubility .

Analog 2 : ((2S,3S)-2-(3-Chlorophenyl)-1-(4-methoxyphenyl)piperidin-3-yl)methanol (7h)

- Substituents : 3-Chlorophenyl and 4-methoxyphenyl groups.

- Molecular Formula: C19H22ClNO2; Molecular Weight: 332.14 g/mol.

- Key Properties : 89% enantiomeric excess (ee), [α]D = +6.0 (CHCl3). Higher molecular weight and chlorine atom increase polarity vs. target compound .

Analog 3 : ((2R,3S)-1-(4-Methoxyphenyl)-2-((E)-styryl)piperidin-3-yl)methanol (7w)

Physicochemical and Spectral Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Spectral Data (NMR/MS) | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Target (BD288310) | C16H25ClN2 | 280.84 | 95% | Not provided | Not reported |

| [1-(4-Methylbenzyl)] | C14H21NO | 219.32 | N/A | InChIKey: JTNCURHSABLDOJ | N/A |

| 7h | C19H22ClNO2 | 332.14 | N/A | HRMS: 332.1415 (calc. 332.1417) | 89% ee |

| 7i | C19H22ClNO2 | 332.14 | N/A | HRMS: 332.1416 (calc. 332.1417) | 88% ee |

- Spectral Trends : Compounds 7h and 7i show precise HRMS alignment with theoretical values, confirming structural integrity . The target compound’s absence of reported NMR/MS data limits direct comparison.

Biological Activity

(E)-(1-(4-Phenylbut-3-en-1-yl)piperidin-3-yl)methanol, also known by its IUPAC name [1-[(E)-4-phenylbut-3-enyl]piperidin-3-yl]methanol, is a chemical compound with the molecular formula C₁₆H₂₃NO and a molecular weight of approximately 245.366 g/mol. This compound features a unique structure that includes a piperidine ring and a phenylbutene moiety, which contribute to its potential biological activities. Recent studies suggest that it may interact with various biological targets, leading to significant pharmacological effects.

Chemical Structure and Properties

The structural characteristics of this compound include:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Phenylbutene Moiety : A phenyl group attached to a butene chain, featuring a double bond that enhances reactivity.

This compound's hydroxymethyl group is particularly noteworthy as it may enhance solubility and interaction with biological targets compared to similar compounds.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in modulating neurotransmitter systems. Key findings include:

Neurotransmitter Modulation

Preliminary data suggest that the compound may influence neurotransmitter systems, which could have implications for treating conditions such as anxiety or depression. Its ability to bind effectively to specific receptors suggests potential therapeutic applications in neurology.

Receptor Interactions

Studies indicate that this compound may modulate receptor activity or enzyme function. This interaction is critical for understanding its pharmacodynamics and potential therapeutic roles. The compound's structure allows it to engage with various molecular targets, leading to alterations in receptor signaling pathways.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (E)-1-(4-Phenylbut-3-en-1-yl)piperidine | Lacks hydroxymethyl group | May exhibit different reactivity |

| (E)-1-(4-Pentylbutenyl)piperidin | Similar backbone but longer aliphatic chain | Potentially different solubility properties |

| (E)-N-Methyl-(4-Pheynlbutenyl)piperidine | Contains a methyl group on nitrogen | Altered binding affinity due to methyl substitution |

The hydroxymethyl group in this compound enhances its solubility and interaction potential compared to its analogs.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound through various experimental models:

- Cytotoxicity Assays : In vitro tests have shown promising results regarding the cytotoxic effects of (E)-(1-(4-Phenylbut-3-en-1-y)piperidin) against cancer cell lines, indicating potential applications in oncology.

- Neuropharmacological Studies : Animal models have been utilized to assess the anxiolytic and antidepressant-like effects of the compound, suggesting its efficacy in modulating mood disorders.

Q & A

Q. How should researchers address conflicting reports on the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Variability in palladium catalyst performance (e.g., ligand steric effects) may explain contradictions. Replicate reactions using standardized protocols (e.g., Buchwald-Hartwig conditions) with controlled moisture/oxygen levels. Cross-reference with NMR kinetics studies to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.